1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, methoxy, and methylsulfinyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent functional group transformations to achieve the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The bromine and chlorine substituents can be reduced to their corresponding hydrogen derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium amide . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) and electron-donating groups (methoxy and methylsulfinyl) on the benzene ring influences its reactivity and interaction with other molecules . These interactions can modulate various biochemical pathways and molecular targets, leading to the observed effects.
Comparison with Similar Compounds
1-Bromo-5-chloro-2-methoxy-4-(methylsulfinyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-methoxy-5-methylbenzene: This compound has a similar structure but lacks the methylsulfinyl group, which affects its reactivity and applications.
1-Bromo-4-chloro-2-(methoxymethoxy)benzene:
Properties
Molecular Formula |
C8H8BrClO2S |
---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-methoxy-4-methylsulfinylbenzene |
InChI |
InChI=1S/C8H8BrClO2S/c1-12-7-4-8(13(2)11)6(10)3-5(7)9/h3-4H,1-2H3 |
InChI Key |
NVQOJZMLWVMBJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Cl)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.